molecular formula C9H10ClIN2O B2551268 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine CAS No. 1525519-07-6

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine

Cat. No.: B2551268
CAS No.: 1525519-07-6
M. Wt: 324.55
InChI Key: BTBKEOKIKDELDI-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H10ClIN2O and a molecular weight of 324.55 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, cyclopropyl, iodo, and methoxymethyl groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of Substituents: The chloro, cyclopropyl, iodo, and methoxymethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in the replacement of the chloro or iodo groups with other functional groups.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine
  • 4-Chloro-2-cyclopropyl-5-iodo-6-hydroxymethylpyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their properties and applications .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBKEOKIKDELDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NC(=N1)C2CC2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525519-07-6
Record name 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
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